Cas no 2229680-90-2 (3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)

3-(2,6-Dichloropyridin-4-yl)prop-2-en-1-ol is a versatile intermediate in organic synthesis, characterized by its reactive allylic alcohol group and dichloropyridine moiety. The compound’s structure enables selective functionalization, making it valuable for constructing complex molecules in agrochemical and pharmaceutical applications. Its dichloropyridine core enhances stability and reactivity, while the propenol side chain facilitates further derivatization through cross-coupling, oxidation, or nucleophilic addition. This compound is particularly useful in the synthesis of biologically active compounds, offering a balance of reactivity and selectivity. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its potential sensitivity to moisture and light.
3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol structure
2229680-90-2 structure
Product Name:3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol
CAS No:2229680-90-2
MF:C8H7Cl2NO
MW:204.053280115128
CID:6035847
PubChem ID:165711787
Update Time:2025-10-28

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol
    • 2229680-90-2
    • EN300-1977993
    • Inchi: 1S/C8H7Cl2NO/c9-7-4-6(2-1-3-12)5-8(10)11-7/h1-2,4-5,12H,3H2/b2-1+
    • InChI Key: NUVNIZYFLRZOSM-OWOJBTEDSA-N
    • SMILES: ClC1C=C(C=C(N=1)Cl)/C=C/CO

Computed Properties

  • Exact Mass: 202.9904692g/mol
  • Monoisotopic Mass: 202.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 33.1Ų

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol Pricemore >>

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Additional information on 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol

Introduction to 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol (CAS No. 2229680-90-2)

3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229680-90-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with chloro and hydroxyl functional groups, making it a versatile scaffold for drug discovery and development. The structural configuration of this compound imparts unique chemical properties that have garnered attention from academic and industrial researchers worldwide.

The molecular structure of 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol consists of a propenyl side chain attached to a pyridine ring that is dichlorinated at the 2 and 6 positions. The presence of the hydroxyl group at the 1-position of the propenyl chain enhances its reactivity, allowing for further functionalization and derivatization. This chemical architecture makes it an attractive candidate for synthesizing novel bioactive molecules with potential therapeutic applications.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that pyridine-based compounds can interact with various biological targets, including enzymes and receptors, leading to therapeutic effects. The dichloropyridine moiety in 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol is particularly noteworthy, as it can modulate electron density and influence binding affinity to biological targets.

One of the most compelling aspects of 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol is its potential in oncology research. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer cell proliferation. The dichloropyridine ring is known to enhance binding interactions with ATP-binding sites in kinases, which are critical for cancer cell signaling pathways. Furthermore, the hydroxyl group provides a site for further chemical modifications, enabling researchers to optimize potency and selectivity.

Another area where 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol shows promise is in anti-inflammatory drug development. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Research suggests that pyridine derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of 3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol make it a potential lead compound for designing novel anti-inflammatory agents.

The synthesis of 3-(2,6-dichloropyridin-4-ylo propenyl)-1 ol involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and hydroxylations. Advanced techniques such as flow chemistry have also been employed to improve yield and purity. The availability of high-quality starting materials and robust synthetic methodologies are crucial for producing this compound in sufficient quantities for research purposes.

In conclusion, 3-(2,6-dichloropyridin -4 -ylo propenyl)-1 ol (CAS No. 2229680 -90 -2) represents a promising scaffold for developing novel pharmaceuticals with applications in oncology and anti-inflammatory therapy. Its unique structural features and biological activities make it an attractive candidate for further investigation. As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-(2 , 6 -dichloro py ridin -4 -ylo propen yl)-1 ol will play a crucial role in advancing drug discovery efforts.

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